R1530

Description

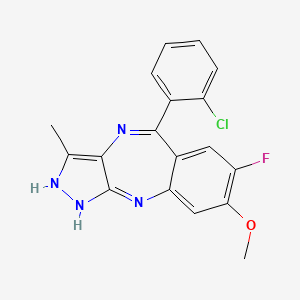

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882531-87-5 | |

| Record name | R-1530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 882531-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-1530 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Synthesis of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine

Disclaimer: The following document outlines a proposed synthetic pathway for 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine. To the best of our knowledge, a specific, peer-reviewed synthesis for this exact compound has not been published. The proposed route is based on established and well-documented chemical reactions for analogous structures, particularly in the synthesis of benzodiazepines and related heterocyclic systems. The experimental protocols are therefore illustrative and would require optimization and validation in a laboratory setting.

Introduction

Benzodiazepines and their fused heterocyclic analogues represent a critical class of compounds in medicinal chemistry, renowned for their activity on the central nervous system (CNS). The target molecule, 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine, is a complex heterocyclic system incorporating a pyrazole ring fused to a benzodiazepine core. Such structures are of significant interest to researchers in drug development for their potential as modulators of GABA-A receptors, which are implicated in a variety of neurological conditions.

This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this target compound. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed proposed methodologies, data summaries, and pathway visualizations to aid in the conceptualization of its synthesis.

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process that can be logically divided into three main stages:

-

Synthesis of the Key Benzophenone Intermediate (I-3): Preparation of 2-amino-2'-chloro-4-fluoro-5-methoxybenzophenone through a Friedel-Crafts acylation reaction.

-

Synthesis of the Pyrazolone Intermediate (II-2): Preparation of 3-methyl-1H-pyrazol-5(4H)-one, a common precursor in heterocyclic synthesis.

-

Final Cyclocondensation: The crucial step involving the reaction of the benzophenone intermediate with the pyrazolone intermediate, followed by cyclization to form the target pyrazolobenzodiazepine ring system.

Logical Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for the target compound.

Data Presentation

The following table summarizes the key compounds in the proposed synthetic pathway. Note that yields and purities are illustrative estimates and would be subject to experimental optimization.

| Compound ID | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Yield (%) | Proposed Purity (%) |

| I-3 |  | 2-Amino-2'-chloro-4-fluoro-5-methoxybenzophenone | C₁₄H₁₁ClFNO₂ | 279.70 | 65 | >95 |

| II-2 |  | 3-Methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | 85 | >98 |

| Final |  | 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine | C₁₈H₁₄ClFN₄O | 358.79 | 50 | >98 |

Note: As actual images of the specific intermediates cannot be generated, placeholder text is used. In a real-world scenario, these would be chemical structure diagrams.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-2'-chloro-4-fluoro-5-methoxybenzophenone (I-3)

This stage is based on the Friedel-Crafts acylation of a substituted aniline.

Protocol:

-

N-Acetylation of Starting Aniline: To a solution of 3-fluoro-4-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0-5°C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-water to precipitate the N-acetylated product. Filter, wash with water, and dry to obtain N-(3-fluoro-4-methoxyphenyl)acetamide.

-

Friedel-Crafts Acylation: Suspend the N-acetylated product (1.0 eq) and anhydrous aluminum chloride (AlCl₃) (3.0 eq) in a suitable solvent such as 1,2-dichloroethane. Add 2-chlorobenzoyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.

-

Work-up and Hydrolysis: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the intermediate and the protecting group. Extract the aqueous layer with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target benzophenone (I-3).

Stage 2: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (II-2)

This is a classic and reliable condensation reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.0 eq) dropwise to the solution. The reaction is often exothermic.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours. A precipitate should form upon cooling.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one (II-2) as a white solid.

Stage 3: Cyclocondensation to form the Final Product

This proposed step involves the formation of the seven-membered benzodiazepine ring fused with the pyrazole.

Protocol:

-

Condensation: To a solution of the 2-aminobenzophenone intermediate (I-3) (1.0 eq) and the pyrazolone intermediate (II-2) (1.1 eq) in a high-boiling point solvent such as xylene or toluene, add a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid).

-

Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the initial imine formation. Monitor the reaction progress by TLC.

-

Cyclization: Once the initial condensation is complete, continue to heat the mixture at reflux for an extended period (12-24 hours) to facilitate the intramolecular cyclization, forming the benzodiazepine ring.

-

Isolation and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with a non-polar solvent like hexane. If no precipitate forms, remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product.

General Mechanism of Action: GABA-A Receptor Modulation

While the specific biological activity of the target compound is uncharacterized, compounds of the benzodiazepine class are typically positive allosteric modulators of the GABA-A receptor.[1][2][3][4][5] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS.[1] Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][5]

Benzodiazepines bind to a distinct site on the GABA-A receptor (the benzodiazepine site).[2][3] This binding does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[2] This leads to an increased influx of chloride ions, potentiating the inhibitory effect of GABA and resulting in the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.[1][4]

GABA-A Receptor Signaling Pathway

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

References

Technical Guide: Characterization of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine is a novel chemical entity. As such, specific experimental data for this molecule is not available in current literature. This guide provides a comprehensive characterization based on established principles of medicinal chemistry and pharmacology of structurally related benzodiazepine analogues. The experimental protocols described herein are the standard methodologies that would be employed to characterize this new chemical entity.

Introduction

Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] These effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][4] The fusion of a pyrazole ring to the benzodiazepine core, as in the pyrazolobenzodiazepine class, can significantly modify the pharmacological profile. This guide outlines the hypothetical characterization of a novel pyrazolobenzodiazepine, 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine, based on the known structure-activity relationships of similar compounds. The inclusion of a 2-chlorophenyl group at the 5-position, a fluoro group at the 7-position, a methoxy group at the 8-position, and a methyl group at the 3-position suggests a potent and potentially selective ligand for the GABAA receptor.

Predicted Pharmacological Profile

The pharmacological profile of a novel benzodiazepine is determined by its affinity and efficacy at different GABAA receptor subtypes. The specific substitutions on the pyrazolobenzodiazepine scaffold of the target compound allow for predictions of its activity.

Mechanism of Action

Like other benzodiazepines, the primary mechanism of action is expected to be the enhancement of GABAergic inhibition in the central nervous system.[1][2] By binding to the benzodiazepine site on the GABAA receptor, the compound would increase the frequency of chloride channel opening in response to GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[1]

The following diagram illustrates the general signaling pathway for benzodiazepines.

Caption: General signaling pathway of benzodiazepines at the GABA-A receptor.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the target compound based on structurally similar benzodiazepines. These values would be determined experimentally using the protocols outlined in Section 3.

| Parameter | Predicted Value Range | Method | Reference Compounds |

| Binding Affinity (Ki) | |||

| α1β2γ2 | 1 - 20 nM | Radioligand Binding Assay | Alprazolam, Triazolam[5] |

| α2β2γ2 | 5 - 50 nM | Radioligand Binding Assay | Flualprazolam[6] |

| α3β2γ2 | 10 - 100 nM | Radioligand Binding Assay | Diazepam[4] |

| α5β2γ2 | 20 - 200 nM | Radioligand Binding Assay | Clonazepam[7] |

| Efficacy (% Potentiation of GABA response) | |||

| α1β2γ2 | 150 - 300% | Electrophysiology | Triazolam[5] |

| α2β2γ2 | 200 - 400% | Electrophysiology | Alprazolam[5] |

| In Vivo Potency (ED50) | |||

| Anxiolytic Effect (Elevated Plus Maze) | 0.1 - 1.0 mg/kg | Behavioral Assay | Lorazepam |

| Sedative Effect (Loss of Righting Reflex) | 1.0 - 5.0 mg/kg | Behavioral Assay | Diazepam[1] |

Experimental Protocols

The characterization of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine would involve a series of in vitro and in vivo experiments to determine its pharmacological profile.

Synthesis

The synthesis of the target compound would likely follow a multi-step pathway common for pyrazolobenzodiazepines. A plausible synthetic route is outlined in the diagram below.

Caption: A generalized synthetic workflow for the target compound.

Protocol:

-

Condensation: A substituted 2-aminobenzophenone is reacted with a suitable pyrazole derivative in the presence of a catalyst to form an intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization reaction, often promoted by a dehydrating agent, to form the pyrazolobenzodiazepine core.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization would be performed using NMR, mass spectrometry, and elemental analysis.[8]

In Vitro Characterization

This assay determines the binding affinity of the compound for different GABAA receptor subtypes.

Protocol:

-

Membrane Preparation: Membranes from cell lines stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.

-

Assay: The membranes are incubated with a radioligand (e.g., [3H]-flunitrazepam or [3H]-Ro15-1788) and varying concentrations of the test compound.[9][10]

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).[10]

The workflow for this assay is depicted below.

Caption: Workflow for a radioligand binding assay.

This technique measures the functional activity (efficacy) of the compound at GABAA receptors.

Protocol:

-

Cell Culture: Oocytes or mammalian cells expressing specific GABAA receptor subtypes are used.

-

Two-Electrode Voltage Clamp: The cells are voltage-clamped, and the current response to the application of GABA is measured.

-

Compound Application: The test compound is applied at various concentrations along with GABA, and the potentiation of the GABA-induced current is recorded.[11]

-

Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal effect) and the maximum potentiation are determined.

In Vivo Characterization

Animal models are used to assess the behavioral effects of the compound.

This is a widely used test for anxiolytic activity.[12]

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are administered the test compound or vehicle and placed in the center of the maze. The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[12][13]

This test also assesses anxiety-like behavior.[13]

Protocol:

-

Apparatus: A box divided into a dark, enclosed compartment and a brightly lit compartment.

-

Procedure: After administration of the test compound or vehicle, a rodent is placed in the dark compartment and allowed to explore.

-

Data Analysis: The time spent in the lit compartment and the number of transitions between the two compartments are measured. Anxiolytic compounds increase the time spent in the lit area.[13]

This test is used to evaluate sedative-hypnotic effects.[1]

Protocol:

-

Procedure: Animals are administered the test compound. The ability of the animal to right itself when placed on its back is assessed at different time points.

-

Data Analysis: The dose that causes a loss of the righting reflex in 50% of the animals (ED50) is determined.

Analytical Methods

The detection and quantification of the compound in biological samples would be crucial for pharmacokinetic studies.

| Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, coupled with UV or mass spectrometry detection.[14] | Quantification in plasma, urine, and tissue samples.[15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification, often used in forensic analysis. |

Conclusion

The hypothetical characterization of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine suggests a potent and potentially selective GABAA receptor modulator. The presence of the 2-chlorophenyl, fluoro, and methoxy groups is anticipated to enhance its binding affinity and modulate its pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel benzodiazepine derivatives. Further research is warranted to synthesize and experimentally validate the predicted pharmacological profile of this promising compound.

References

- 1. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. cmaj.ca [cmaj.ca]

- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]

- 6. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]

- 7. SPECT imaging of the benzodiazepine receptor: feasibility of in vivo potency measurements from stepwise displacement curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jetir.org [jetir.org]

- 13. jddtonline.info [jddtonline.info]

- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action for the compound 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine. This guide is based on the known pharmacology of the broader class of pyrazolodiazepines and their structural similarity to classical benzodiazepines. The presented data and experimental protocols are illustrative and intended to represent the expected pharmacological profile and the methods used for its characterization.

Introduction

Pyrazolodiazepines are a class of psychoactive compounds that are structurally related to benzodiazepines. Research on various pyrazolodiazepine derivatives has indicated their potential as anxiolytic and anticonvulsant agents, with a pharmacological profile similar to that of diazepam. The core hypothesis is that these compounds, including 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine, exert their effects on the central nervous system through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.

Core Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

The primary molecular target of benzodiazepines and related compounds is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. It is presumed that 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine acts as a positive allosteric modulator of this receptor. This means the compound likely binds to a site on the receptor that is distinct from the GABA binding site. This binding event is thought to induce a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in the presence of GABA. The ultimate result is an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Signaling Pathway

The binding of this pyrazolobenzodiazepine to the GABAA receptor is expected to potentiate the inhibitory effect of GABA. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine.

Quantitative Data (Illustrative)

The following tables present hypothetical quantitative data that would be expected for a compound with the proposed mechanism of action.

Table 1: Illustrative Binding Affinities for Human GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | 15.2 |

| α2β2γ2 | 8.5 |

| α3β2γ2 | 12.7 |

| α5β2γ2 | 25.1 |

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Table 2: Illustrative Functional Potentiation of GABA-Evoked Currents

| Receptor Subtype | EC50 (nM) | Emax (% of GABA max) |

| α1β2γ2 | 35.8 | 150% |

| α2β2γ2 | 22.1 | 180% |

| α3β2γ2 | 31.5 | 165% |

| α5β2γ2 | 55.9 | 120% |

EC50 values represent the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum potentiation of the GABA response.

Experimental Protocols

The characterization of a novel compound like 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine would involve a series of in vitro experiments to determine its binding affinity and functional activity at the GABAA receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for various GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific human GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional activity (EC50 and Emax) of the compound at various GABAA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GABAA receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is continuously perfused with a recording solution.

-

Drug Application: A sub-maximal concentration of GABA (typically the EC5-10) is applied to elicit a baseline current. The test compound is then co-applied with GABA at various concentrations.

-

Data Analysis: The potentiation of the GABA-evoked current by the test compound is measured. The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 and Emax.

Experimental Workflow

The following diagram outlines the typical experimental workflow for characterizing the mechanism of action of a novel GABAA receptor modulator.

Caption: A typical experimental workflow for characterizing a novel GABA-A receptor modulator.

Conclusion

While specific experimental data for 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine is not available in the public domain, its chemical structure strongly suggests that it functions as a positive allosteric modulator of the GABAA receptor. The methodologies and illustrative data presented in this guide provide a comprehensive framework for understanding the likely mechanism of action and the experimental approaches required for its definitive characterization. Further research, including in vitro and in vivo studies, would be necessary to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound.

The Biological Frontier of Pyrazolo-Benzodiazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrazole and benzodiazepine rings has given rise to a class of compounds with significant and diverse biological activities. These pyrazolo-benzodiazepine derivatives have garnered considerable attention in the field of medicinal chemistry due to their potential as modulators of key biological targets. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activity: Modulation of the GABA-A Receptor

The primary mechanism of action for many pyrazolo-benzodiazepine derivatives is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. These compounds typically bind to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane reduces its excitability, leading to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties associated with benzodiazepines.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various pyrazolo-benzodiazepine and related derivatives. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective compounds.

Table 1: GABA-A Receptor Binding Affinity of Pyrazolo[4,3-c]quinolin-3-one Derivatives

| Compound | Substituents | pIC50 | Reference |

| CGS-8216 (parent) | - | - | [1] |

| Derivative 1 | 2'-Cl | 8.5 | [1] |

| Derivative 2 | 4'-NO2 | 9.2 | [1] |

| Most Active Ligand | Undisclosed | 10.35 | [1] |

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridine 8b | A-549 (Lung) | 2.9 | |

| HEPG2 (Liver) | 2.6 | ||

| HCT-116 (Colon) | 2.3 | ||

| Pyrazolo[1,5-a]pyrimidine 14a | HCT116 (Colon) | 0.0020 |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of pyrazolo-benzodiazepine derivatives. The following are protocols for key in vitro assays.

Protocol 1: [3H]Flunitrazepam Binding Assay for GABA-A Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of test compounds to the benzodiazepine site on the GABA-A receptor using radioligand displacement.

1. Materials:

- [3H]Flunitrazepam (Radioligand)

- Test pyrazolo-benzodiazepine derivatives

- Unlabeled Flunitrazepam (for non-specific binding)

- Rat cortical membrane preparation (source of GABA-A receptors)

- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- 96-well filter plates

- Scintillation cocktail

- Scintillation counter

2. Procedure:

- Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.

- Assay Setup: In a 96-well plate, add the following to each well in triplicate:

- Total Binding: 50 µL of [3H]Flunitrazepam and 50 µL of binding buffer.

- Non-specific Binding: 50 µL of [3H]Flunitrazepam and 50 µL of a high concentration of unlabeled Flunitrazepam.

- Test Compound: 50 µL of [3H]Flunitrazepam and 50 µL of varying concentrations of the test pyrazolo-benzodiazepine derivative.

- Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

- Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and allow to equilibrate. Measure the radioactivity in each vial using a scintillation counter.

- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[2][3][4][5]

1. Materials:

- Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

- Complete cell culture medium

- Pyrazolo-benzodiazepine derivatives to be tested

- MTT solution (5 mg/mL in sterile PBS)

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well cell culture plates

- Microplate reader

2. Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3]

- Compound Treatment: Prepare serial dilutions of the pyrazolo-benzodiazepine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]

- MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C.[3] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals.[3] Gently shake the plate to ensure complete solubilization.

- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Pathways, Workflows, and Relationships

The following diagrams, generated using Graphviz, provide visual representations of key concepts related to the biological activity of pyrazolo-benzodiazepine derivatives.

References

- 1. High affinity central benzodiazepine receptor ligands. Part 2: quantitative structure-activity relationships and comparative molecular field analysis of pyrazolo[4,3-c]quinolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

in vitro assays for novel benzodiazepine compounds

An In-Depth Technical Guide to In Vitro Assays for Novel Benzodiazepine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro assays essential for the characterization of novel benzodiazepine compounds. It details the experimental protocols for key assays, presents data in a structured format for comparative analysis, and includes visualizations of critical pathways and workflows to facilitate understanding.

Introduction to Benzodiazepine Drug Discovery

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Their therapeutic effects include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The development of novel benzodiazepine compounds aims to improve subtype selectivity, enhance therapeutic efficacy, and minimize adverse effects such as dependence, tolerance, and cognitive impairment. A robust in vitro assay cascade is fundamental to identifying and optimizing promising lead candidates.

Core In Vitro Assays

The in vitro evaluation of novel benzodiazepines involves a tiered approach, beginning with primary target engagement and functional modulation, followed by an assessment of metabolic stability and potential off-target liabilities.

Primary Target Engagement: GABA-A Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of novel compounds for the benzodiazepine binding site on the GABA-A receptor.[5][6] These assays are crucial for establishing a compound's potency at its intended target.

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]flumazenil), and varying concentrations of the novel benzodiazepine compound.

-

To determine non-specific binding, include a set of wells with an excess of a non-labeled competing ligand (e.g., diazepam).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the novel compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Table 1: Illustrative Binding Affinities (Ki) of Novel Benzodiazepines at GABA-A Receptor Subtypes

| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) |

| Diazepam | 1.5 | 1.2 | 1.8 | 2.5 |

| Novel BZD 1 | 0.8 | 15.2 | 20.5 | 35.1 |

| Novel BZD 2 | 10.3 | 2.1 | 3.5 | 50.8 |

| Novel BZD 3 | 5.6 | 6.2 | 0.9 | 8.4 |

Functional Characterization: Electrophysiological Assays

Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes or patch-clamp recordings from mammalian cells expressing specific GABA-A receptor subtypes are used to assess the functional effects of novel benzodiazepines.[2][3][7] These assays determine whether a compound is a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM), and quantify its efficacy and potency.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA at a low concentration (e.g., EC₅₋₂₀) to elicit a baseline current response.

-

Co-apply the novel benzodiazepine compound with GABA and measure the potentiation of the GABA-induced current.

-

Generate concentration-response curves for the novel compound to determine its EC₅₀ (potency) and maximal efficacy.

-

Table 2: Illustrative Functional Potency (EC₅₀) and Efficacy of Novel Benzodiazepines

| Compound | Receptor Subtype | EC₅₀ (nM) | Efficacy (% of Diazepam) |

| Diazepam | α1β2γ2 | 25 | 100 |

| Novel BZD 1 | α1β2γ2 | 15 | 120 |

| Novel BZD 2 | α2β2γ2 | 8 | 90 |

| Novel BZD 3 | α3β2γ2 | 30 | 60 (Partial Agonist) |

Diagram 1: Benzodiazepine Modulation of GABA-A Receptor Signaling

Caption: Benzodiazepines enhance GABA-A receptor function, leading to neuronal inhibition.

Metabolic Stability and Drug-Drug Interaction Potential

In vitro assays using liver microsomes or hepatocytes are essential for evaluating the metabolic stability of novel compounds and their potential to inhibit cytochrome P450 (CYP) enzymes.[8][9][10] Poor metabolic stability can lead to short in vivo half-life, while CYP inhibition can cause adverse drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay

-

Incubation:

-

In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of the novel benzodiazepine compound.

-

Initiate the reaction by adding a specific CYP probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

-

Include a positive control inhibitor for each CYP isoform.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

-

-

Analysis:

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of the novel compound.

-

Determine the IC₅₀ value for the inhibition of each CYP isoform.

-

Table 3: Illustrative CYP450 Inhibition Profile of Novel Benzodiazepines

| Compound | CYP1A2 (IC₅₀, µM) | CYP2C9 (IC₅₀, µM) | CYP2C19 (IC₅₀, µM) | CYP2D6 (IC₅₀, µM) | CYP3A4 (IC₅₀, µM) |

| Ketoconazole | >50 | >50 | >50 | >50 | 0.05 |

| Novel BZD 1 | >50 | 25.3 | >50 | 45.1 | 15.8 |

| Novel BZD 2 | 12.5 | >50 | >50 | >50 | >50 |

| Novel BZD 3 | >50 | >50 | 8.9 | >50 | >50 |

Diagram 2: Experimental Workflow for In Vitro CYP Inhibition Assay

Caption: Workflow for determining the CYP450 inhibition potential of novel compounds.

Off-Target Liability: hERG Channel Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, screening novel compounds for hERG liability is a critical safety assessment.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Culture:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Culture the cells under standard conditions.

-

-

Electrophysiological Recording:

-

Use an automated patch-clamp system.

-

Harvest the cells and place them in the system's cell hotel.

-

The system will automatically establish whole-cell patch-clamp recordings.

-

Apply a voltage protocol to elicit hERG tail currents.

-

Apply a vehicle control followed by increasing concentrations of the novel benzodiazepine compound.

-

Include a positive control (e.g., ondansetron) to confirm assay sensitivity.[11]

-

-

Data Analysis:

-

Measure the peak tail current at each concentration of the compound.

-

Calculate the percentage of current inhibition relative to the vehicle control.

-

Determine the IC₅₀ value for hERG channel blockade.

-

Table 4: Illustrative hERG Channel Inhibition Data

| Compound | hERG IC₅₀ (µM) |

| Ondansetron | 0.1 |

| Novel BZD 1 | >30 |

| Novel BZD 2 | 15.2 |

| Novel BZD 3 | >30 |

High-Throughput Screening (HTS)

For the discovery of novel benzodiazepine scaffolds, high-throughput screening (HTS) of large compound libraries is often employed.[12] These campaigns typically utilize simplified, robust assays amenable to automation, such as fluorescence-based or luminescence-based assays that indirectly measure channel activity or cell viability.

Diagram 3: Logical Flow of a High-Throughput Screening Cascade

Caption: A typical high-throughput screening cascade for novel modulators.

Conclusion

The in vitro profiling of novel benzodiazepine compounds is a multi-faceted process that requires a carefully designed panel of assays. By systematically evaluating target engagement, functional activity, metabolic properties, and key safety liabilities, researchers can effectively identify and advance promising candidates toward further preclinical and clinical development. The integration of detailed experimental protocols, structured data analysis, and clear visualization of complex biological processes is paramount to the success of any benzodiazepine drug discovery program.

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probing the molecular basis for affinity/potency- and « metajournal.com [metajournal.com]

- 8. lnhlifesciences.org [lnhlifesciences.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. nps.org.au [nps.org.au]

- 12. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Physicochemical Landscape of Benzodiazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzodiazepines are a cornerstone in the pharmacotherapy of anxiety, insomnia, seizures, and other neurological conditions. Their mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established. In the relentless pursuit of optimizing drug efficacy, safety, and pharmacokinetic profiles, medicinal chemists frequently turn to fluorine substitution. The introduction of fluorine—the most electronegative element—into a molecule can profoundly alter its fundamental physicochemical properties. This technical guide provides an in-depth exploration of the core physicochemical characteristics of fluorinated benzodiazepines, offering a comparative data summary, detailed experimental methodologies, and visual representations of key biological and experimental pathways. Understanding these properties is paramount for predicting a compound's behavior, from receptor binding and blood-brain barrier penetration to metabolic fate and overall suitability as a therapeutic agent.

Core Physicochemical Properties of Fluorinated Benzodiazepines

The therapeutic effect and pharmacokinetic profile of a benzodiazepine are intrinsically linked to its physicochemical properties. Fluorination is a key strategy used to modulate these characteristics, influencing lipophilicity, ionization state, solubility, and metabolic stability.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a benzodiazepine's absorption, distribution, and ability to cross the blood-brain barrier.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH (typically 7.4 for physiological relevance). Fluorine's high electronegativity can have varied effects; while a single fluorine atom can increase lipophilicity, polyfluorinated motifs can sometimes reduce it.[2] Highly lipophilic compounds generally exhibit greater plasma protein binding and can more readily penetrate the central nervous system.[1]

| Compound | Structure | LogP | LogD at pH 7.4 | Reference(s) |

| Flunitrazepam | 5-(2-fluorophenyl)-1-methyl-7-nitro-1H-benzo[e][3]diazepin-2(3H)-one | ~2.1 | 2.05 (experimental) | [2] |

| Fludiazepam | 7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A | N/A | |

| Flualprazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[2][3]triazolo[4,3-a][3]benzodiazepine | N/A | N/A | |

| Flubromazolam | 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[2][3]triazolo[4,3-a][3]benzodiazepine | N/A | 2.40 (experimental) | [2] |

| Midazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][3]benzodiazepine | 2.73 | N/A | |

| Cinolazepam | 3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | 2.7 | N/A | [2] |

| Diazepam (non-fluorinated ref.) | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2.82 | 2.81 (experimental) | [2] |

| N/A: Data not readily available in cited literature. |

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) defines the strength of an acid in solution and determines the extent of a molecule's ionization at a given pH. The benzodiazepine scaffold contains basic nitrogen atoms, and their pKa values influence properties like aqueous solubility and receptor interaction. The pKa of flunitrazepam is notably low (1.8), indicating it is a very weak base, while midazolam's imidazole ring confers a higher pKa (around 6.15), meaning it is significantly more protonated at physiological pH. This difference in ionization state dramatically affects solubility and formulation strategies.

| Compound | pKa (Acidic) | pKa (Basic) | Reference(s) |

| Flunitrazepam | N/A | 1.8 | |

| Fludiazepam | N/A | N/A | |

| Flualprazolam | N/A | 2.27 (Predicted) | |

| Flubromazolam | N/A | N/A | |

| Midazolam | N/A | 6.04 - 6.15 | |

| Cinolazepam | 10.68 | -2.5 | [2] |

| Diazepam (non-fluorinated ref.) | N/A | 3.4 | |

| N/A: Data not readily available in cited literature. |

Aqueous Solubility

Solubility is a crucial factor for drug formulation and bioavailability. Benzodiazepines are generally characterized by poor aqueous solubility. Fluorination can either increase or decrease this property depending on the specific structural context. For instance, midazolam's solubility is highly pH-dependent, being less than 0.1 mg/mL at neutral pH but increasing significantly in acidic solutions where it becomes protonated.[4] Many novel or "designer" fluorinated benzodiazepines are reported to be practically insoluble in water, posing challenges for in vitro assays and formulation.[5]

| Compound | Aqueous Solubility | Conditions | Reference(s) |

| Flunitrazepam | Practically insoluble | Water | |

| Fludiazepam | N/A | N/A | |

| Flualprazolam | Partially soluble | Water | [5] |

| Flubromazolam | Sparingly soluble in aqueous buffers; ~0.5 mg/mL | 1:1 DMF:PBS (pH 7.2) | |

| Midazolam | < 0.1 mg/mL | Neutral pH | [4] |

| Alprazolam (non-fluorinated ref.) | Insoluble (40 µg/mL) | Water (pH 7) | |

| N/A: Data not readily available in cited literature. |

Metabolic Stability

The metabolic stability of a drug determines its half-life and duration of action. Benzodiazepines are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player for many fluorinated derivatives like flunitrazepam.[6] Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer half-life. However, this can also lead to the formation of active metabolites, prolonging the drug's effects. In vitro assays using human liver microsomes (HLM) or hepatocytes are essential for predicting a compound's intrinsic clearance.

| Compound | Primary Metabolizing Enzyme(s) | In Vivo Half-life (t½) | Key Metabolites | Reference(s) |

| Flunitrazepam | CYP3A4, CYP2C19 | 18–26 hours | 7-aminoflunitrazepam, desmethylflunitrazepam | [6] |

| Fludiazepam | N/A | N/A | N-desmethylfludiazepam, 3-hydroxyfludiazepam | |

| Flualprazolam | CYP3A4 (presumed) | N/A | alpha-hydroxyflualprazolam, 4-hydroxyflualprazolam | |

| Flubromazolam | CYP3A4 (presumed) | ~10-20 hours (estimated) | alpha-hydroxyflubromazolam | |

| Midazolam | CYP3A4 | 1.5–2.5 hours | 1'-hydroxymidazolam | |

| Cinolazepam | Hepatic | 9 hours | Glucuronide conjugates | [7] |

| N/A: Data not readily available in cited literature. |

Mechanism of Action: GABA-A Receptor Modulation

Fluorinated benzodiazepines share the same mechanism of action as their non-fluorinated counterparts. They act as positive allosteric modulators of the GABA-A receptor, a pentameric ligand-gated ion channel.[8] These receptors, when activated by the endogenous neurotransmitter GABA, open a central pore permeable to chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Benzodiazepines bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[8] This binding event does not open the channel directly but increases the frequency of channel opening in the presence of GABA, thus enhancing its inhibitory effect.[8]

References

- 1. (PDF) Experimental Versus Theoretical Log D7.4 , pKa and [research.amanote.com]

- 2. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

- 8. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine: A Technical Guide

Disclaimer: To date, no specific preliminary screening data for the novel compound 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine has been identified in publicly available literature. This guide, therefore, presents a proposed in-vitro and in-vivo preliminary screening cascade based on established methodologies for analogous pyrazolobenzodiazepine and benzodiazepine derivatives. The experimental protocols and data presented herein are hypothetical and intended to serve as a strategic framework for the initial pharmacological evaluation of this compound.

Introduction

Benzodiazepines and their fused heterocyclic analogs, such as pyrazolobenzodiazepines, represent a significant class of psychoactive compounds with a broad spectrum of pharmacological activities.[1] These activities primarily stem from their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] The novel structure of 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine suggests its potential as a modulator of the GABA-A receptor, warranting a systematic preliminary screening to elucidate its pharmacological profile. This guide outlines a comprehensive strategy for such a screening, encompassing receptor binding affinity, functional activity, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Proposed Screening Cascade

The preliminary screening of the title compound would logically follow a tiered approach, beginning with primary in-vitro assays to establish its principal mechanism of action, followed by secondary assays to determine functional activity and selectivity, and culminating in early ADME and cytotoxicity assessments.

References

Methodological & Application

experimental protocols for 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine

Application Notes and Protocols for Pyrazolo[3,4-b]benzodiazepine Derivatives

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the compound 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine. The following application notes and protocols are based on established methodologies for the synthesis and evaluation of structurally related pyrazolo[3,4-b]benzodiazepine and benzodiazepine derivatives and are provided as a representative guide for researchers in this field.

Introduction

Pyrazolo[3,4-b]benzodiazepines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to benzodiazepines, a class of drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor in the central nervous system. The protocols outlined below provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel compounds within this class, such as the target compound or its analogs.

Synthesis Protocol: General Procedure for Pyrazolo[3,4-b][1][2]diazepines

This protocol describes a general method for the synthesis of a pyrazolo[3,4-b][1][2]diazepine core structure, which can be adapted for the synthesis of the specifically requested compound by selecting the appropriate starting materials.

Principle: The synthesis involves the condensation reaction of a 4-amino-5-aminopyrazole derivative with a suitable diketone or its equivalent in the presence of an acid catalyst.

Materials:

-

4-amino-5-amino-3-substituted-1H-pyrazole

-

Appropriately substituted 1,3-diketone or diarylideneketone

-

Glacial Acetic Acid

-

Absolute Ethanol

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

In a round-bottom flask, dissolve the 4-amino-5-aminopyrazole derivative (1.0 mmol) and the diketone or diarylideneketone (1.0 mmol) in absolute ethanol (20 mL).

-

To this mixture, add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Elemental Analysis

In Vitro Experimental Protocols

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.

Principle: This is a competitive radioligand binding assay using a known radiolabeled ligand for the benzodiazepine site, such as [³H]-Flumazenil. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.

Materials:

-

Rat or mouse whole brain membranes (or a specific brain region like the cortex)

-

[³H]-Flumazenil (Radioligand)

-

Diazepam (Positive Control)

-

Test Compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare brain membrane homogenates according to standard protocols.

-

In a 96-well plate or microcentrifuge tubes, add the assay buffer, brain membrane preparation, and varying concentrations of the test compound or control.

-

Initiate the binding reaction by adding [³H]-Flumazenil at a concentration close to its Kd.

-

Incubate the mixture at 0-4°C for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam).

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell Viability Assay

Objective: To assess the cytotoxicity of the test compound on a relevant cell line.

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or other suitable cell line

-

Cell culture medium and supplements

-

Test Compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

In Vivo Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of the test compound in rodents.

Principle: The EPM is a widely used behavioral test for anxiety. The maze consists of two open arms and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Materials:

-

Elevated Plus Maze apparatus

-

Rodents (mice or rats)

-

Test Compound

-

Vehicle Control

-

Diazepam (Positive Control)

-

Video tracking system and software

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video tracking system.

-

Analyze the data for parameters such as the percentage of time spent in the open arms, the percentage of entries into the open arms, and the total number of arm entries (a measure of locomotor activity).

-

An increase in the open arm exploration parameters without a significant change in total arm entries suggests an anxiolytic effect.

Rotarod Test for Sedative/Motor-Impairing Effects

Objective: To assess the potential for the test compound to cause sedation or motor impairment.

Principle: The rotarod test measures the ability of an animal to maintain its balance on a rotating rod. Compounds with sedative or motor-impairing effects will reduce the time the animal can stay on the rod.

Materials:

-

Rotarod apparatus

-

Rodents (mice or rats)

-

Test Compound

-

Vehicle Control

-

Diazepam (Positive Control)

Procedure:

-

Train the animals on the rotarod at a constant speed for a few days before the test day until they can stay on for a predetermined amount of time (e.g., 120 seconds).

-

On the test day, administer the test compound, vehicle, or positive control.

-

At various time points after administration (e.g., 30, 60, 90 minutes), place the animal on the rotating rod.

-

Measure the latency to fall from the rod.

-

A significant decrease in the latency to fall compared to the vehicle group indicates sedation or motor impairment.

Data Presentation

The following tables are examples of how quantitative data for a hypothetical pyrazolo[3,4-b]benzodiazepine, designated as "Compound X," could be presented.

Table 1: In Vitro Activity of Compound X

| Assay | Parameter | Compound X | Diazepam (Control) |

| GABA-A Receptor Binding | Ki (nM) | 15.2 | 8.5 |

| Cell Viability (SH-SY5Y) | IC50 (µM) | > 50 | > 50 |

Table 2: In Vivo Efficacy of Compound X in the Elevated Plus Maze (Mouse)

| Treatment (10 mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |

| Vehicle | 18.5 ± 2.1 | 22.3 ± 2.5 | 25.6 ± 3.1 |

| Compound X | 42.1 ± 3.8 | 45.7 ± 4.1 | 24.9 ± 2.8 |

| Diazepam (2 mg/kg) | 45.3 ± 4.2 | 48.9 ± 4.5 | 23.8 ± 3.0 |

| *p < 0.05 compared to Vehicle |

Visualization of Pathways and Workflows

Signaling Pathway of Benzodiazepine-like Compounds

The diagram below illustrates the generally accepted mechanism of action for benzodiazepines and related compounds at the GABA-A receptor.

Caption: Mechanism of action of pyrazolo[3,4-b]benzodiazepines at the GABA-A receptor.

Experimental Workflow for In Vivo Behavioral Testing

The following diagram outlines the logical flow of in vivo experiments to characterize the anxiolytic and sedative properties of a novel compound.

Caption: Workflow for the in vivo evaluation of a novel anxiolytic compound.

References

Application Notes and Protocols for the Quantification of Pyrazolobenzodiazepines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of pyrazolobenzodiazepines in biological matrices. The protocols focus on robust and validated analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) methods are also discussed.

Introduction to Pyrazolobenzodiazepines

Pyrazolobenzodiazepines are a subclass of benzodiazepines characterized by a fused pyrazole ring. This structural modification can significantly alter their pharmacological and pharmacokinetic properties compared to classical benzodiazepines. As several of these compounds have emerged as designer drugs, robust analytical methods are crucial for forensic toxicology, clinical monitoring, and pharmaceutical research.[3][4][5]

Analytical Methodologies

The primary methods for the quantification of pyrazolobenzodiazepines include LC-MS/MS, GC-MS, and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).[2][6][7] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[1][2] It is the most widely used method for the quantification of designer benzodiazepines in biological samples.[3][4][5][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable technique for the analysis of thermally stable and volatile compounds.[10][11] For many benzodiazepines, derivatization is often required to improve their volatility and thermal stability, which can add complexity to the sample preparation process.[11][12]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of pyrazolobenzodiazepines.

Caption: General workflow for pyrazolobenzodiazepine analysis using LC-MS/MS.

References

- 1. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An analytical strategy for designer benzodiazepines and Z-hypnotics determination in plasma samples using ultra-high performance liquid chromatography/tandem mass spectrometry after microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. nist.gov [nist.gov]

- 12. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine in Cell Culture

A comprehensive search for the specific compound 5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b]benzodiazepine has yielded no publicly available scientific literature, patents, or entries in chemical and biological databases detailing its synthesis, biological activity, or use in cell culture applications.

Therefore, it is not possible to provide established application notes, experimental protocols, or quantitative data for this specific molecule. The information required to generate the requested content, such as target pathways, effective concentrations, and appropriate cell lines, is not available in the public domain.

For researchers, scientists, and drug development professionals interested in this novel compound, the following represents a generalized workflow and considerations for initiating in vitro studies with a novel small molecule of the benzodiazepine or pyrazolobenzodiazepine class, based on common practices in the field.

General Workflow for Characterizing a Novel Compound in Cell Culture

This workflow outlines the typical progression of experiments to characterize a novel compound's activity.

Caption: A generalized workflow for the initial in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Investigation

Given that many benzodiazepine derivatives interact with the central nervous system, a common starting point for investigation would be pathways related to neuronal function or, in an oncology context, pathways involved in cell survival and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

Caption: A hypothetical signaling pathway that could be investigated for a novel therapeutic agent.

General Protocols for Initial Investigation

The following are generalized protocols that would need to be optimized for the specific compound and cell lines used.

Preparation of Stock Solutions

-

Solubility Test: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol).

-

Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent, typically DMSO.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound.

Materials:

-

Selected cancer or normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well cell culture plates

-

Novel compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the novel compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Protein Expression